molecular formula C23H30N2O5S B3665392 N~2~-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3665392
M. Wt: 446.6 g/mol
InChI Key: YCWSKGKKPHPQKA-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with the molecular formula C35H45N3O6S This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate reagents to introduce the cyclohexyl and dimethoxyphenyl groups.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the glycinamide intermediate.

    Final Coupling: The final step involves coupling the sulfonylated glycinamide with the 4-methylphenyl group under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)glycinamide
  • N-cyclohexyl-N-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)sulfonamide

Uniqueness

N~2~-cyclohexyl-N-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-17-9-12-20(13-10-17)31(27,28)25(19-7-5-4-6-8-19)16-23(26)24-18-11-14-21(29-2)22(15-18)30-3/h9-15,19H,4-8,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSKGKKPHPQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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